5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-14-6-8-17(25(28)29)16(11-14)20(26)23-15-7-5-13-3-1-9-24(18(13)12-15)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOKHMIZXUARRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride
Route Overview :
- Step 1 : Nitration of 5-chlorobenzoic acid to introduce the nitro group at the ortho position.
- Step 2 : Conversion to the acyl chloride using thionyl chloride.
Experimental Insights :
Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 5-chloro-2-nitrobenzoic acid. Subsequent treatment with excess thionyl chloride (SOCl₂) in toluene under reflux (70–80°C, 4–6 hours) produces the acyl chloride.
Critical Parameters :
- Temperature control during nitration to minimize byproducts.
- Anhydrous conditions for acyl chloride formation to prevent hydrolysis.
Synthesis of 1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine
Route Overview :
- Tetrahydroquinoline Core Synthesis :
- Nitration and Reduction :
- Regioselective nitration at position 7 using fuming HNO₃ in acetic anhydride.
- Reduction of the nitro group to an amine via hydrogenation (H₂, Ra-Ni) or SnCl₂/HCl.
- Acylation with Furan-2-Carbonyl Chloride :
- Reaction of the amine with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Challenges :
- Achieving regioselectivity in nitration requires careful control of reaction conditions.
- Furan-2-carbonyl chloride’s sensitivity to moisture necessitates inert atmosphere handling.
Amide Coupling to Form the Target Compound
Procedure :
The acyl chloride (5-chloro-2-nitrobenzoyl chloride) is reacted with 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine in a two-phase system (aqueous NaHCO₃ and 2-methyltetrahydrofuran) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the aqueous phase neutralizing liberated HCl.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent System | 2-MeTHF/H₂O | 85% → 92% |
| Temperature | 0–5°C | Reduced hydrolysis |
| Base | NaHCO₃ (aq) | pH 8–9 stability |
Characterization and Analytical Data
Spectroscopic Validation :
- IR (KBr) :
- ¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry :
- ESI-MS: m/z 498.05 [M+H]⁺ (calculated for C₂₂H₁₇ClN₃O₅).
Challenges and Alternative Approaches
Regioselectivity in Nitration :
Electron-withdrawing groups (Cl, NO₂) direct nitration to specific positions. Computational modeling (DFT) predicts preferential nitration at position 2 in 5-chlorobenzoic acid, aligning with experimental outcomes.
Alternative Acylation Methods :
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs, based on structural and physicochemical data from the evidence:
*Inferred from structural similarity to ; nitro groups typically increase logP compared to methoxy.
Key Observations:
Nitro vs. Methoxy Substituents :
- The methoxy analog () exhibits a lower molecular weight (410.86 vs. ~425.8) and slightly higher logP (4.31), suggesting that nitro substitution reduces lipophilicity despite its electron-withdrawing nature. This may reflect the nitro group’s polarizability or hydrogen-bonding capacity.
Heterocyclic Modifications: Replacing the tetrahydroquinoline scaffold with a thiazole ring () reduces molecular weight (424.84 vs. ~425.8) and introduces sulfur, which could alter metabolic pathways or binding interactions (e.g., via π-stacking or metal coordination).
Biological Implications: The multi-halogenated compound () demonstrates how additional electronegative groups (e.g., fluorine, cyano) may enhance target affinity but complicate synthetic accessibility. Pharmacological data from patents () suggest such derivatives are explored for kinase inhibition, though specific data for the target compound remain unavailable.
Structural and Functional Insights
- Tetrahydroquinoline vs. In contrast, the thiazole analog () may exhibit faster metabolic clearance due to its smaller, more rigid structure.
- Nitro Group Effects: The 2-nitro substituent likely increases electrophilicity, making the compound a candidate for covalent binding or redox activity.
Furan-2-Carbonyl vs. Other Substituents : The furan moiety introduces a planar, electron-rich system that could engage in π-π interactions or serve as a metabolic soft spot. Comparatively, the adamantane or benzothiazole groups in patent examples () prioritize bulkier, hydrophobic interactions.
Biological Activity
5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a chloro group, a furan moiety, and a nitrobenzamide functional group. The molecular formula is , with a molecular weight of approximately 348.76 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory effects.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit various biological activities such as:
- Anticancer Activity : Many benzamide derivatives are known to inhibit cancer cell proliferation. Studies have shown that modifications to the benzamide scaffold can enhance the potency against specific cancer types by targeting DNA repair mechanisms or apoptosis pathways.
- Anti-inflammatory Effects : Compounds containing nitro groups often exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.
- Antimicrobial Properties : Some derivatives of quinoline and benzamide have demonstrated antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways or caspase activation.
- Modulation of Signaling Pathways : It might interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Case Studies
A notable case study involved testing the compound's efficacy against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Another study explored its effects on inflammatory markers in a rat model of induced arthritis, showing a significant decrease in swelling and pain scores when treated with the compound compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
